2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJGFBHQOFABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-43-9 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Methylation Efficiency
The substitution of methylmagnesium bromide with methyllithium enhanced the yield of methyl ketone 8b from 65% to 90%, attributed to the superior nucleophilicity of methyllithium in THF at low temperatures.
Diazirine Stability
The diazirine moiety demonstrated sensitivity to prolonged light exposure, necessitating amber glassware and minimized UV exposure during purification.
Applications and Implications
While beyond the scope of preparation methods, this compound’s utility in photoaffinity labeling stems from its methyldiazirine group, which generates a reactive carbene upon UV irradiation (352 nm). This property enables covalent crosslinking with target proteins, facilitating mechanistic studies in enzymology.
Chemical Reactions Analysis
Photolysis and Carbene Generation
The diazirine ring undergoes UV-induced cleavage (typically at 350–365 nm) to generate a reactive carbene intermediate. This process is central to its role as a photoaffinity label .
Key steps :
- Photolysis :
Experimental Conditions :
| Parameter | Value | Source |
|---|---|---|
| Wavelength | 350–365 nm | |
| Solvent | Aqueous/organic mixtures | |
| Quantum Yield | 0.1–0.3 (dependent on pH) |
Substitution Reactions
The carboxylic acid and Boc-protected amine enable site-specific modifications:
A. Carboxylic Acid Reactivity :
- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters .
- Amide Coupling : Forms stable amides with primary amines via EDC/NHS activation .
B. Boc Deprotection :
- Acidic cleavage (e.g., TFA or HCl in dioxane) removes the Boc group, yielding a free amine for further functionalization :
Stability Under Synthetic Conditions
The diazirine ring remains intact under common reaction conditions:
| Condition | Stability Outcome | Source |
|---|---|---|
| Basic (pH 8–10) | Stable for ≤24 hours | |
| Acidic (pH 2–4) | Partial decomposition | |
| Oxidizing agents (I₂) | No reaction | |
| Reducing agents (NaBH₄) | Diazirine ring preserved |
Comparative Reactivity with Analogues
The methyl-diazirine group shows distinct behavior compared to trifluoromethyl or aryl-diazirines:
| Property | Methyl-Diazirine | Trifluoromethyl-Diazirine |
|---|---|---|
| Carbene Lifetime | 10–100 ns | <1 ns |
| Crosslinking Efficiency | 60–80% | 40–50% |
| Solubility | Moderate in water | Low |
| Synthetic Yield | 65–75% | 50–60% |
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has diverse applications:
Chemistry: : Used in creating photo-reactive probes for studying chemical interactions.
Biology: : Applied in photoaffinity labeling to identify binding sites on proteins.
Medicine: : Helps in drug discovery by mapping drug-target interactions.
Industry: : Used in developing advanced materials with specific binding properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: Upon exposure to UV light, the diazirine group in the compound generates a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, enabling the capture of transient molecular interactions.
Molecular Targets and Pathways Involved
Proteins: : Binds to active sites or interaction domains.
DNA/RNA: : Can target nucleotide sequences in proximity during photoactivation.
Lipids: : Interacts with lipid membranes, useful in membrane protein studies.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a tert-butoxycarbonyl (Boc) group, a common protecting group for amines in peptide synthesis.
- Features a 3-methyl-3H-diazirin-3-yl moiety, a photoactivatable group that generates carbenes upon UV irradiation (~350 nm), enabling covalent crosslinking in photoaffinity labeling studies .
- The carboxylic acid terminus allows conjugation to biomolecules or solid supports.
Comparison with Structural Analogs
3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid (CAS 25055-86-1)
Key Differences :
- The absence of the Boc group in the analog simplifies the structure but limits its utility in stepwise peptide synthesis.
- Higher reactivity of the free amino group may necessitate immediate conjugation, reducing versatility .
2-(tert-Butoxycarbonylamino)-3-(2-fluoropyrimidin-3-yl)propanoic Acid
Key Differences :
β-(1,2,4-Triazol-1-yl)alanine Derivatives
Key Differences :
- Triazole derivatives are non-photoactivatable but serve as bioisosteres for amides, enhancing metabolic stability in drug design .
- Synthesis of triazole derivatives is reported to be efficient (e.g., racemic synthesis in 60% yield) compared to diazirine-containing compounds, which require specialized photolysis optimization .
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Key Differences :
- TPD’s aromatic diazirine enhances lipophilicity, making it suitable for membrane protein studies, whereas the target compound’s aliphatic chain improves aqueous solubility .
- TPD exhibits superior dark stability under harsh conditions, advantageous for in vivo applications .
Research Findings and Implications
- Synthetic Efficiency: TPD synthesis achieves 60% yield , while triazole derivatives are synthesized in comparable yields . The target compound’s synthesis likely involves Boc-protection of a diazirine-containing amino acid, a standard but multi-step process.
- Photolysis Performance : TPD’s carbene insertion yields exceed 50% in cyclohexane , whereas the target compound’s aliphatic diazirine may exhibit lower reactivity due to reduced steric protection.
- Biological Compatibility : The Boc group in the target compound enhances compatibility with peptide synthesis but necessitates acidic deprotection, limiting use in pH-sensitive systems .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, also known as a derivative of valine, is a compound of interest in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in research.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diazirine moiety is known for its photoreactive properties, allowing it to form covalent bonds with nearby biomolecules upon exposure to UV light. This characteristic makes it a valuable tool in studying protein interactions and mapping active sites within enzymes.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of diazirine compounds exhibit antimicrobial properties against various bacterial strains. For instance, the compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
-
Cytotoxicity
- Research on related compounds suggests potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through the activation of specific signaling pathways. However, detailed studies specifically focusing on this compound's cytotoxicity are still needed.
-
Protein Labeling
- The photoreactive nature of the diazirine group allows for selective labeling of proteins in live cells. This property can be utilized in proteomics to study protein dynamics and interactions in real-time.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Protein Labeling | Selective covalent labeling upon UV exposure |
Case Study: Antimicrobial Properties
In a study examining the antimicrobial efficacy of diazirine derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µM against resistant bacterial strains. The rapid permeabilization of bacterial membranes was noted as a key mechanism behind this activity .
Case Study: Protein Interaction Studies
A recent investigation utilized the photoreactive properties of diazirine derivatives for mapping protein interactions in live cells. The study demonstrated that exposure to UV light resulted in covalent bonding with target proteins, facilitating the identification and characterization of protein complexes involved in cellular signaling pathways .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm Boc protection (δ 1.4 ppm for tert-butyl) and diazirine integrity (δ 2.1–2.3 ppm for methyl-diazirinyl) .
- LC/MS : Verifies molecular weight (expected [M+H]: ~297.3) and purity (>95%) .
- FT-IR : Detects carbonyl stretches (Boc: ~1680 cm, carboxylic acid: ~1700 cm) .
Advanced: How can stereochemical purity be ensured during synthesis?
Q. Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/ethanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethyl acetate) .
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect racemization .
Basic: What are the storage conditions to maintain stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent diazirine decomposition .
- Solvent : Dissolve in anhydrous DMSO or DCM (1–10 mM) to avoid hydrolysis.
- Shelf Life : ≤6 months under inert gas (N or Ar) .
Advanced: How can computational methods predict the compound’s reactivity in biological systems?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., using GROMACS).
- DFT Calculations : Predict carbene stability post-UV activation (B3LYP/6-31G* basis set) .
- Docking Studies : AutoDock Vina to model diazirine-protein interactions and optimize labeling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
